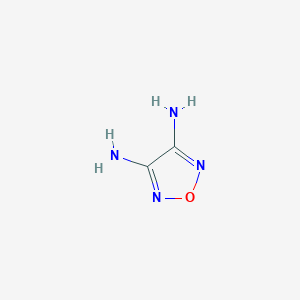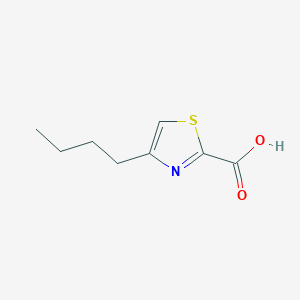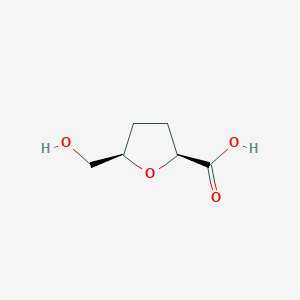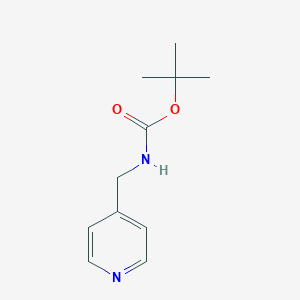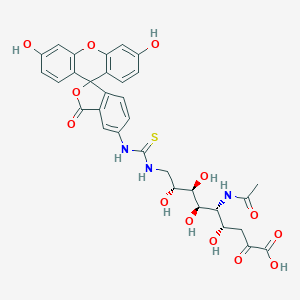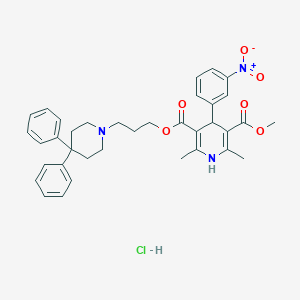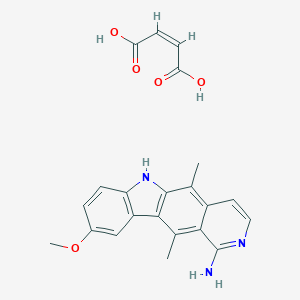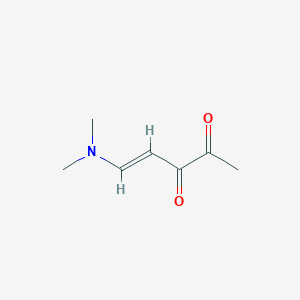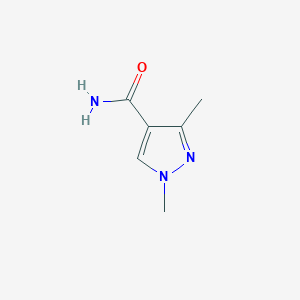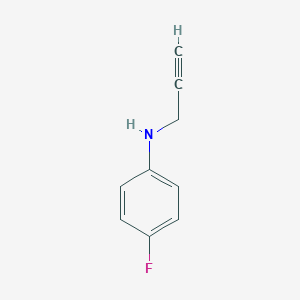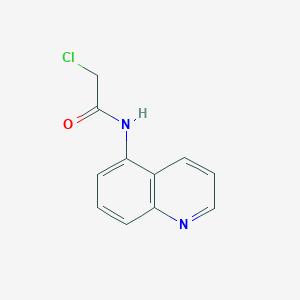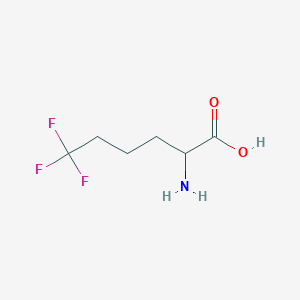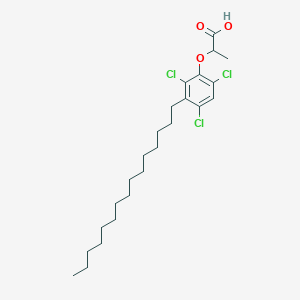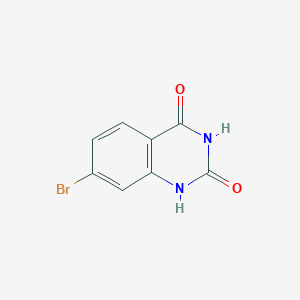
7-溴喹唑啉-2,4(1H,3H)-二酮
概述
描述
7-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position of the quinazoline ring enhances its chemical reactivity and potential biological applications.
科学研究应用
7-Bromoquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals .
作用机制
Target of Action
It’s known that quinazolinone derivatives, which include 7-bromoquinazoline-2,4(1h,3h)-dione, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
The broad applications of quinazolinone derivatives suggest that they may interact with their targets in a way that inhibits or modifies their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad applications of quinazolinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Result of Action
The broad applications of quinazolinone derivatives suggest that they may have a variety of effects at the molecular and cellular level, potentially including the inhibition or modification of target proteins, interference with cellular processes, and induction of cell death .
生化分析
Biochemical Properties
7-Bromoquinazoline-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, promoting dehydroaromatization steps in certain reactions . This interaction is crucial for the synthesis of various quinazolinone derivatives, which are known for their broad range of biological activities .
Cellular Effects
The effects of 7-Bromoquinazoline-2,4(1H,3H)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazolinone derivatives, including 7-Bromoquinazoline-2,4(1H,3H)-dione, exhibit cytotoxic activity against various cell lines, making them potential candidates for anticancer therapies . Additionally, these compounds can affect the early differentiation of adipocytes by inhibiting cell proliferation and inducing cell cycle arrest .
Molecular Mechanism
At the molecular level, 7-Bromoquinazoline-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with thiol-containing enzymes is particularly noteworthy, as it promotes dehydroaromatization, a key step in the synthesis of quinazolinone derivatives . This interaction highlights the compound’s potential as a catalyst in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromoquinazoline-2,4(1H,3H)-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinazolinone derivatives maintain their stability under various conditions, allowing for prolonged observation of their effects in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 7-Bromoquinazoline-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of 7-Bromoquinazoline-2,4(1H,3H)-dione as a potential drug candidate.
Metabolic Pathways
7-Bromoquinazoline-2,4(1H,3H)-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects
Transport and Distribution
The transport and distribution of 7-Bromoquinazoline-2,4(1H,3H)-dione within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 7-Bromoquinazoline-2,4(1H,3H)-dione can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its biochemical effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. This intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the desired compound .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of non-toxic solvents and accessible raw materials makes the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
7-Bromoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinazolinones and fused heterocyclic compounds .
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: Lacks the bromine atom, making it less reactive.
2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a bromine atom.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: A fused heterocyclic compound with different biological activities .
Uniqueness
The presence of the bromine atom at the 7th position in 7-Bromoquinazoline-2,4(1H,3H)-dione makes it unique compared to other quinazolinones. This structural feature enhances its chemical reactivity and potential biological applications, making it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
7-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDPSGSKHPDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555150 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114703-12-7 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
